molecular formula C14H12ClNO2 B1596072 2-chloro-N-(4-phenoxyphenyl)acetamide CAS No. 36160-84-6

2-chloro-N-(4-phenoxyphenyl)acetamide

Cat. No. B1596072
Key on ui cas rn: 36160-84-6
M. Wt: 261.7 g/mol
InChI Key: PHUZNDQAFGNCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877940B2

Procedure details

To 3.55 g of 4-phenoxyaniline in 40 ml of methylene chloride containing 2.9 ml of triethylamine is added 1.6 ml of chloroacetyl choride in 20 ml of methylene chloride. After two hours at room temperature, the mixture is extracted with water to yield 2.74 g of N-(4-phenoxyphenyl)-2-chloro-acetamide.
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[Cl:22][CH2:23][C:24](Cl)=[O:25]>C(Cl)Cl>[O:1]([C:8]1[CH:9]=[CH:10][C:11]([NH:12][C:24](=[O:25])[CH2:23][Cl:22])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3.55 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.6 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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